Penicillin Et(NH)2 Sym dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin Et(NH)2 Sym dimer is a synthetic derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by its unique molecular structure, which includes multiple bonds, aromatic rings, and secondary amides . Penicillin derivatives have been extensively studied for their antibacterial properties and their ability to inhibit bacterial cell wall synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Penicillin Et(NH)2 Sym dimer involves multiple steps, including the formation of β-lactam rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of 6-aminopenicillanic acid (6-APA), which serves as the core structure. Various reagents and catalysts are used to introduce the ethylamine (Et(NH)2) group and form the symmetrical dimer structure .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to chemical modifications to introduce the desired functional groups. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Penicillin Et(NH)2 Sym dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various penicillin derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Penicillin Et(NH)2 Sym dimer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam chemistry and reaction mechanisms.
Wirkmechanismus
Penicillin Et(NH)2 Sym dimer exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell lysis and death . The compound targets specific PBPs, and its effectiveness can vary depending on the bacterial species and the presence of resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
Penicillin Et(NH)2 Sym dimer is unique among penicillin derivatives due to its symmetrical dimer structure and the presence of ethylamine groups. Similar compounds include:
Penicillin G: A natural penicillin with a benzyl group.
Penicillin V: A phenoxymethyl penicillin with improved acid stability.
Ampicillin: A broad-spectrum penicillin with an amino group.
Amoxicillin: Similar to ampicillin but with better oral absorption
These compounds share the β-lactam core structure but differ in their side chains, which influence their stability, spectrum of activity, and resistance to β-lactamases .
Eigenschaften
CAS-Nummer |
142780-80-1 |
---|---|
Molekularformel |
C36H48N6O8S2 |
Molekulargewicht |
756.9 g/mol |
IUPAC-Name |
methyl (2R)-2-[(2R,4S)-4-[2-[[(2R,4S)-2-[(1R)-2-methoxy-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethylcarbamoyl]-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C36H48N6O8S2/c1-35(2)27(41-31(51-35)25(33(47)49-5)39-23(43)19-21-13-9-7-10-14-21)29(45)37-17-18-38-30(46)28-36(3,4)52-32(42-28)26(34(48)50-6)40-24(44)20-22-15-11-8-12-16-22/h7-16,25-28,31-32,41-42H,17-20H2,1-6H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)/t25-,26-,27-,28-,31+,32+/m0/s1 |
InChI-Schlüssel |
CMJNUODSZAGDEG-WBASAELKSA-N |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)[C@H]3C(S[C@@H](N3)[C@@H](C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3C(SC(N3)C(C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.